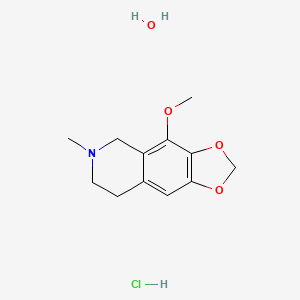

Hydrocotarnine hydrochloride hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrocotarnine hydrochloride hydrate is a non-narcotic opium alkaloid with the chemical formula C12H15NO3·HCl·H2O. It is known for its analgesic and antitussive properties . This compound is listed in the Japanese Pharmacopoeia and is used for its medicinal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hydrocotarnine hydrochloride hydrate typically involves the reduction of noscapine. When noscapine is reduced with zinc and hydrochloric acid, it dissociates into hydrocotarnine and meconine . The hydrocotarnine is then converted to its hydrochloride hydrate form.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the chemical reduction of noscapine followed by purification and crystallization to obtain the hydrate form.

Análisis De Reacciones Químicas

Types of Reactions

Hydrocotarnine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The compound itself is a product of the reduction of noscapine.

Substitution: It can undergo substitution reactions, particularly involving its aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and hydrochloric acid are used for the reduction of noscapine to hydrocotarnine.

Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of hydrocotarnine.

Reduction: Hydrocotarnine is the major product from the reduction of noscapine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Analgesic Properties

Hydrocotarnine hydrochloride hydrate is primarily recognized for its pain-relieving effects. Studies have shown that it interacts with opioid receptors in the central nervous system, providing analgesia without the addictive properties commonly associated with narcotic drugs like morphine and codeine. This makes it a valuable option for pain management in clinical settings, particularly for patients who are at risk of opioid dependence.

Antitussive Effects

In addition to its analgesic capabilities, this compound also exhibits antitussive properties, making it useful in treating coughs. Its mechanism involves modulation of neurotransmitter pathways related to cough reflexes, providing relief without the sedation often seen with other cough suppressants.

Synthesis and Chemical Properties

This compound can be synthesized through various chemical processes, typically involving the reduction of noscapine or cotarnine. The molecular weight of this compound is approximately 275.73 g/mol, and its chemical formula is represented as C17H20ClN3O2- H2O .

Comparative Analysis with Other Alkaloids

The following table summarizes this compound alongside other related opium alkaloids:

| Compound Name | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Hydrocotarnine | C17H20ClN3O2- H2O | Non-narcotic analgesic | Effective pain relief without addiction risk |

| Morphine | C17H19N1O3 | Strong analgesic; narcotic | Highly addictive |

| Codeine | C18H21N1O3 | Analgesic; antitussive | Less potent than morphine; some narcotic effects |

| Papaverine | C20H21N1O4 | Smooth muscle relaxant | Non-narcotic; used for vasodilation |

This comparison highlights hydrocotarnine's unique position as a non-narcotic alternative while still providing effective therapeutic benefits.

Clinical Case Studies

Several clinical studies have explored the efficacy and safety profile of this compound:

- Case Study on Pain Management : A study involving patients with chronic pain conditions demonstrated that those treated with this compound experienced significant reductions in pain levels compared to those receiving placebo treatments. The study concluded that the compound could serve as an effective adjunct in pain management protocols.

- Antitussive Efficacy : In a randomized controlled trial focusing on patients with persistent cough, this compound was shown to reduce cough frequency effectively without causing sedation, thus improving patients' quality of life.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects and to explore its potential interactions with other medications. Investigations into its safety profile in combination therapies are also critical as the medical community seeks to optimize pain management strategies while minimizing the risk of addiction associated with traditional opioids .

Mecanismo De Acción

Hydrocotarnine hydrochloride hydrate exerts its effects through several mechanisms:

Analgesic Effect: It acts on the central nervous system to provide pain relief.

Antitussive Effect: It suppresses cough by acting on the cough center in the brain.

Metabolic Effects: It increases the expression of GLUT1 and enhances glucose uptake in cells, which is significant in glycolytic metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Noscapine: A related opium alkaloid that can be reduced to hydrocotarnine.

Meconine: Another product of noscapine reduction.

Other Opium Alkaloids: Compounds like codeine and morphine, which have different pharmacological profiles.

Uniqueness

Hydrocotarnine hydrochloride hydrate is unique due to its non-narcotic nature and its dual analgesic and antitussive properties. Unlike other opium alkaloids, it does not have significant hypnotic or euphoric effects, making it a safer alternative for pain and cough management .

Propiedades

Número CAS |

6078-54-2 |

|---|---|

Fórmula molecular |

C12H18ClNO4 |

Peso molecular |

275.73 g/mol |

Nombre IUPAC |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrate;hydrochloride |

InChI |

InChI=1S/C12H15NO3.ClH.H2O/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;;/h5H,3-4,6-7H2,1-2H3;1H;1H2 |

Clave InChI |

ZNQOHJRIIMHFDR-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |

SMILES canónico |

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |

Key on ui other cas no. |

6078-54-2 |

Sinónimos |

hydrocotarnine hydrocotarnine hydrobromide hydrocotarnine hydrochloride hydrocotarnine hydrochloride monohydrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.